molecular formula C18H18F4N4O B2546485 3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775492-44-8

3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No. B2546485
CAS RN: 1775492-44-8
M. Wt: 382.363
InChI Key: NWAWAJUGYNKMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of multiple fluorine atoms and a heterocyclic framework. The presence of fluorine can significantly alter the biological activity and physical properties of organic compounds, making them of particular interest in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into aromatic systems. For example, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Similarly, the synthesis of novel heterocyclic compounds with antimicrobial activity has been achieved by incorporating piperidinyl and pyrimidinyl groups . The synthesis of fluorinated neuroleptics also involves nucleophilic substitution reactions with high specific radioactivity . These methods could potentially be adapted for the synthesis of the target compound, which contains both a piperidinyl and a pyrimidinyl moiety, as well as multiple fluorine atoms.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be elucidated using techniques such as NMR, IR, MS, and X-ray crystallography . For instance, the crystal structure of a related fluorinated benzamide was determined, providing insights into the molecular packing and hydrogen bonding interactions within the crystal . These techniques would be essential for confirming the structure of "this compound" after its synthesis.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine atoms. For example, trifluoromethylated pyrimidines can undergo Michael-like conjugate addition reactions , and perfluoro-N-fluoro compounds can act as electrophilic fluorinating agents . These reactions highlight the potential reactivity of the trifluoromethyl and fluorine groups in the target compound.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic compounds can lead to improved thermal stability, low moisture absorption, and high hygrothermal stability, as seen in fluoro-polyimides . Additionally, the presence of fluorine can influence the melting point and solid-state aggregation of compounds, as demonstrated in a study of fluoro-N-(pyridyl)benzamides . These properties would be relevant to the target compound, suggesting it may have advantageous physical and chemical characteristics for potential applications.

Scientific Research Applications

Metabolic Pathways and Antineoplastic Activity

Flumatinib, a molecule structurally related to the compound , has been studied for its metabolism in chronic myelogenous leukemia patients. The study found that flumatinib undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, indicating its extensive metabolic transformation in humans. This suggests potential applications in developing antineoplastic treatments, emphasizing the importance of understanding the metabolic pathways of such compounds (Gong et al., 2010).

Fluoro Intermediates for Herbicidal Applications

Another study highlights the preparation of new pyrimidine and triazine intermediates for herbicidal sulfonylureas, demonstrating the use of fluoro and trifluoromethyl groups to enhance herbicidal activity. This indicates the potential of incorporating the compound into the synthesis of more effective herbicides (Hamprecht et al., 1999).

Synthesis of Trifluoromethylated Analogues

Research on the synthesis of trifluoromethylated analogues of dihydroorotic acid highlights the utility of trifluoromethylated pyrimidines in pharmaceutical chemistry, particularly in the development of novel drugs with enhanced efficacy and stability. The study’s methodology provides a framework for synthesizing related compounds, including the one , for various medicinal chemistry applications (Sukach et al., 2015).

Electrophoresis of Related Substances

The separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, by nonaqueous capillary electrophoresis demonstrates the analytical applications of fluoro-containing compounds in quality control processes for pharmaceuticals. This highlights the importance of such compounds in ensuring the purity and efficacy of medication (Ye et al., 2012).

Advanced Materials Synthesis

A study on the synthesis of soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides explores the application of fluoro-containing compounds in creating materials with excellent thermal stability and low moisture absorption. This indicates the compound's potential use in developing high-performance polymeric materials (Xie et al., 2001).

properties

IUPAC Name

3-fluoro-4-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-2-3-12(8-14(11)19)17(27)25-13-4-6-26(7-5-13)16-9-15(18(20,21)22)23-10-24-16/h2-3,8-10,13H,4-7H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAWAJUGYNKMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.